molecular formula C10H9Cl2N5 B3032621 6-(chloromethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 30355-61-4

6-(chloromethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B3032621
CAS No.: 30355-61-4
M. Wt: 270.12 g/mol
InChI Key: DTWDHFHKAFSOMF-UHFFFAOYSA-N
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Description

6-(chloromethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C10H9Cl2N5 and its molecular weight is 270.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Triazines, including 6-(chloromethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine, are significant in medicinal chemistry due to their extensive range of biological activities. Triazine derivatives have been synthesized and evaluated across various models, showing promising antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. Their potent pharmacological activities highlight the triazine nucleus as a core moiety of interest for future drug development (Verma, Sinha, & Bansal, 2019).

High Energy Density Materials (HEDM)

High-nitrogen azine energetic materials, including triazine derivatives, have gained attention in the field of energy materials. These compounds, through various synthetic methods and structural analyses, demonstrate significant physical, chemical, sensitivity, thermal, and detonation properties. Their application in propellants, mixed explosives, and gas generators indicates a broad potential in energetic materials, offering improvements in burning rate, sensitivity reduction, detonation performance, combustion temperature, and gas content enhancement (Yongjin & Shuhong, 2019).

Eco-friendly Synthesis

The eco-friendly synthesis of 1,2,4-triazine derivatives, including those similar to this compound, emphasizes the environmental and sustainable aspects of producing these compounds. The literature review and reported syntheses underscore the importance of developing greener chemical processes and the potential for these compounds in various applications (Rani & Kumari, 2020).

Environmental Impact and Organochlorine Compounds

The environmental impact of chlorophenols, including derivatives related to this compound, has been extensively reviewed. These compounds exhibit moderate to considerable toxicity to both mammalian and aquatic life upon long-term exposure. Their bioaccumulation potential and organoleptic effects highlight the need for careful consideration regarding their environmental release and management (Krijgsheld & Gen, 1986).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Chlorinated compounds, for example, can be hazardous and require careful handling .

Properties

IUPAC Name

6-(chloromethyl)-2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N5/c11-5-8-15-9(13)17-10(16-8)14-7-3-1-6(12)2-4-7/h1-4H,5H2,(H3,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWDHFHKAFSOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275128
Record name 6-(Chloromethyl)-N~2~-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30355-61-4
Record name 6-(Chloromethyl)-N~2~-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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